molecular formula C17H21NO5 B13712494 all-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester CAS No. 1036760-06-1

all-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester

Cat. No.: B13712494
CAS No.: 1036760-06-1
M. Wt: 319.4 g/mol
InChI Key: ZHFOGDSEFGVVOI-CBBWQLFWSA-N
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Description

All-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester: is a complex organic compound with the molecular formula C17H21NO5 and a molecular weight of 319.35 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxa-bicyclo[4.1.0]heptane ring system. It is often used in various chemical and pharmaceutical research applications due to its distinctive structural features and reactivity.

Preparation Methods

The synthesis of all-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

Chemical Reactions Analysis

All-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

All-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of all-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

All-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester can be compared with other similar compounds, such as:

The uniqueness of all-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[41

Biological Activity

The compound all-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester (CAS No. 1036760-06-1) is a bicyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C17H21NO5
  • Molecular Weight : 319.35 g/mol
  • Melting Point : 64-65 °C
  • Boiling Point : Approximately 471.2 ± 45.0 °C (predicted) .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which may include:

  • Antitumor Activity : Preliminary studies suggest that modifications in the structure of bicyclic compounds can enhance their antitumor properties. For instance, structural analogs have shown significant inhibition of tumor cell proliferation in various cancer cell lines, indicating a potential role in cancer therapy .
  • PPAR Agonism : Compounds similar to this bicyclic structure have been investigated for their ability to activate peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and inflammation . This activation could lead to reduced inflammation and improved metabolic profiles.
  • Ion Channel Modulation : The compound's derivatives have been evaluated for their effects on ion channels, particularly the human ether-à-go-go (hERG) potassium channel, which is crucial for cardiac function. Low inhibition levels suggest a reduced risk of cardiotoxicity, making these compounds safer candidates for further development .

Antitumor Efficacy

A study examining various derivatives of bicyclic compounds reported that certain modifications led to enhanced cytotoxicity against human cancer cell lines such as HT-29 (colon cancer) and A2780 (ovarian cancer). The IC50 values for these derivatives ranged from 21 μmol/L to 26 μmol/L, indicating promising antitumor activity .

CompoundCell LineIC50 (μmol/L)
BHT-2925
DHT-2926.2
EA278021

Structural Modifications

Research into structural modifications has shown that introducing specific substituents can significantly enhance biological activity. For example, the introduction of isoprene groups or other hydrophobic moieties has been linked to increased lipophilicity and bioactivity against tumor cells .

Safety Profile

In toxicity assessments, the compound exhibited no measurable cytotoxicity in retinal pigment epithelium cell lines at concentrations up to 200 μM, indicating a favorable safety profile for further pharmacological evaluations .

Properties

CAS No.

1036760-06-1

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

ethyl (1S,3R,4S,6R)-4-(phenylmethoxycarbonylamino)-7-oxabicyclo[4.1.0]heptane-3-carboxylate

InChI

InChI=1S/C17H21NO5/c1-2-21-16(19)12-8-14-15(23-14)9-13(12)18-17(20)22-10-11-6-4-3-5-7-11/h3-7,12-15H,2,8-10H2,1H3,(H,18,20)/t12-,13+,14+,15-/m1/s1

InChI Key

ZHFOGDSEFGVVOI-CBBWQLFWSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]2[C@H](O2)C[C@@H]1NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1CC2C(O2)CC1NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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